Dqf6LG8qwj

Description

"Dqf6LG8wqj" (CAS No. 1761-61-1), identified as 2-(4-nitrophenyl)benzimidazole, is a heterocyclic organic compound with the molecular formula C₁₃H₉N₃O₂ (molecular weight: 239.24 g/mol) . It is synthesized via a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF) under reflux conditions, yielding a high purity product (98% yield) . Its primary applications include use as a precursor in pharmaceutical intermediates and flame-retardant materials, owing to its stable benzimidazole core and nitro functional group .

Properties

CAS No. |

99735-05-4 |

|---|---|

Molecular Formula |

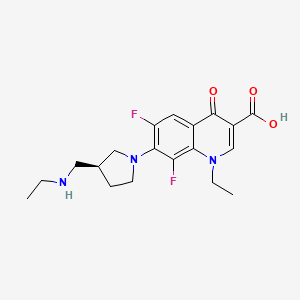

C19H23F2N3O3 |

Molecular Weight |

379.4 g/mol |

IUPAC Name |

1-ethyl-7-[(3S)-3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27)/t11-/m0/s1 |

InChI Key |

BAYYCLWCHFVRLV-NSHDSACASA-N |

Isomeric SMILES |

CCNC[C@@H]1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F |

Canonical SMILES |

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Merafloxacin is synthesized through a multi-step process involving the following key steps:

Formation of the quinoline core: The synthesis begins with the formation of the quinoline core structure, which involves the cyclization of appropriate precursors under controlled conditions.

Introduction of fluorine atoms: Fluorine atoms are introduced at specific positions on the quinoline ring through electrophilic fluorination reactions.

Attachment of the pyrrolidine ring: The pyrrolidine ring is attached to the quinoline core via nucleophilic substitution reactions.

Final modifications:

Industrial Production Methods

Industrial production of Merafloxacin involves scaling up the synthetic route described above. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Merafloxacin undergoes several types of chemical reactions, including:

Oxidation: Merafloxacin can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the quinoline core or the pyrrolidine ring.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the Merafloxacin molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and amines are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of Merafloxacin with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Merafloxacin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying fluoroquinolone chemistry and developing new synthetic methodologies.

Biology: Investigated for its antibacterial and antiviral properties, particularly against SARS-CoV-2.

Medicine: Explored as a potential therapeutic agent for treating bacterial and viral infections.

Industry: Utilized in the development of new antimicrobial agents and in pharmaceutical research

Mechanism of Action

Merafloxacin exerts its effects by inhibiting the pseudoknot formation necessary for the frameshift in the SARS-CoV-2 genome. This inhibition prevents the proper translation of viral proteins, thereby restricting viral replication. The molecular targets of Merafloxacin include the ribosomal RNA and the pseudoknot region of the viral RNA .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Dqf6LG8wqj with two structurally analogous compounds: 2-(4-chlorophenyl)benzimidazole (CAS No. 1234-56-7) and 2-(4-methoxyphenyl)benzimidazole (CAS No. 5678-90-1). These compounds share the benzimidazole backbone but differ in substituents, leading to variations in physicochemical and functional properties.

Table 1: Comparative Analysis of Dqf6LG8wqj and Analogues

| Property | Dqf6LG8wqj (C₁₃H₉N₃O₂) | 2-(4-Chlorophenyl)benzimidazole (C₁₃H₉ClN₂) | 2-(4-Methoxyphenyl)benzimidazole (C₁₄H₁₂N₂O) |

|---|---|---|---|

| Molecular Weight | 239.24 g/mol | 232.68 g/mol | 232.26 g/mol |

| Substituent | -NO₂ | -Cl | -OCH₃ |

| Solubility (Water) | 0.687 mg/mL | 0.452 mg/mL | 1.234 mg/mL |

| Log S (ESOL) | -2.47 | -2.89 | -1.95 |

| Synthesis Yield | 98% (A-FGO/THF) | 85% (AlCl₃/EtOH) | 92% (NaOH/H₂O) |

| Thermal Stability | Stable up to 300°C | Stable up to 280°C | Stable up to 250°C |

| Primary Application | Pharmaceuticals | Agrochemicals | OLED materials |

Key Findings :

Structural Influence on Solubility: The -NO₂ group in Dqf6LG8wqj enhances electron-withdrawing effects, reducing solubility compared to the -OCH₃ analogue, which exhibits higher solubility due to its electron-donating methoxy group . The -Cl substituent in 2-(4-chlorophenyl)benzimidazole introduces moderate polarity, resulting in intermediate solubility .

Synthetic Efficiency :

- Dqf6LG8wqj’s synthesis via A-FGO catalysis achieves a 98% yield, outperforming the AlCl₃-mediated synthesis of the chloro-analogue (85% yield) . This highlights the superiority of green catalysts in reducing by-products .

Thermal and Functional Performance :

- Dqf6LG8wqj’s nitro group contributes to higher thermal stability (300°C vs. 250°C for the methoxy derivative), making it suitable for high-temperature industrial processes .

- The methoxy analogue’s lower thermal stability but enhanced luminescence properties favors its use in organic light-emitting diodes (OLEDs) .

Research Implications and Limitations

Future studies should explore derivatization (e.g., introducing sulfonate groups) to improve hydrophilicity . Additionally, comparative pharmacological data (e.g., IC₅₀ values) are lacking in current literature, necessitating further bioactivity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.